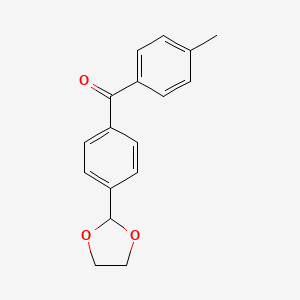

4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

説明

4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The benzophenone core can be synthesized through Friedel-Crafts acylation of benzene with benzoyl chloride, followed by methylation of the resulting benzophenone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as toluenesulfonic acid in refluxing toluene allows for the continuous removal of water, which drives the reaction to completion .

化学反応の分析

Types of Reactions

4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzophenone core.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4

Reducing agents: LiAlH4, NaBH4

Acid catalysts: Toluene sulfonic acid, hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

Medicine: Investigated for its potential use in drug design and development.

Industry: Utilized in the production of polymers and materials with specific properties.

作用機序

The mechanism of action of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone involves its interaction with molecular targets through its functional groups. The 1,3-dioxolane ring can participate in hydrogen bonding and other interactions, while the benzophenone core can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s reactivity and its effects in various applications .

類似化合物との比較

Similar Compounds

1,3-Dioxane: Similar in structure but with a six-membered ring.

Benzophenone: Lacks the 1,3-dioxolane ring and methyl group.

4-Methylbenzophenone: Similar but without the 1,3-dioxolane ring.

Uniqueness

4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is unique due to the presence of both the 1,3-dioxolane ring and the methyl group, which confer distinct chemical and physical properties.

生物活性

4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone, a compound featuring a dioxolane ring and a benzophenone moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis. The mechanism involves a nucleophilic attack by the dioxolane on the acyl chloride, leading to the formation of the desired product.

Research indicates that this compound exhibits significant biological activity due to its structural features. The dioxolane ring contributes to the compound's stability and enhances its binding affinity to biological targets. The presence of the methyl group on the benzophenone moiety may influence its lipophilicity and cellular uptake.

Key Biological Activities:

- Enzyme Interaction: The compound may serve as a probe in biochemical assays for studying enzyme interactions. Its cyano group enhances reactivity towards nucleophiles, facilitating interactions with proteins and other biomolecules.

- Antioxidant Properties: Preliminary studies suggest that compounds containing dioxolane rings often exhibit antioxidant activities, which can mitigate oxidative stress in biological systems .

- Antimicrobial Activity: Similar compounds have shown fungicidal and bactericidal properties, suggesting potential applications in treating infections .

Antioxidant Activity

A study evaluated the antioxidant properties of various dioxolane derivatives, including this compound. The results indicated that these compounds effectively scavenged free radicals in vitro, demonstrating their potential as therapeutic agents against oxidative stress-related diseases.

Enzyme Inhibition

Research involving enzyme assays has shown that this compound can inhibit specific metabolic enzymes such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurodegenerative diseases where AChE activity is dysregulated .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antioxidant; Enzyme inhibitor | Dioxolane ring enhances stability and binding |

| 3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone | Moderate enzyme inhibition | Cyano group increases reactivity |

| 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone | Antimicrobial | Ethoxy group alters lipophilicity |

特性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-2-4-13(5-3-12)16(18)14-6-8-15(9-7-14)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMYIZGGINBBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645097 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-84-7 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。